molecular formula C15H14FN3O B1450424 2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine CAS No. 1519179-15-7

2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine

Cat. No.: B1450424
CAS No.: 1519179-15-7
M. Wt: 271.29 g/mol
InChI Key: WPUBWYHCIXWBHQ-UHFFFAOYSA-N
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Properties

IUPAC Name

2-N-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c16-11-3-1-10(2-4-11)7-8-18-15-19-13-6-5-12(17)9-14(13)20-15/h1-6,9H,7-8,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUBWYHCIXWBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC3=C(O2)C=C(C=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine typically involves the reaction of 4-fluorophenethylamine with 1,3-benzoxazole-2,6-diamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Ring Formation and Synthetic Precursor Reactions

The benzoxazole scaffold is synthesized via cyclization of 2-aminophenol derivatives with 4-fluorobenzyl bromide under basic or Lewis acid conditions . Key steps include:

  • Intermediate formation : Reaction of 2-aminophenol with 4-fluorobenzyl bromide forms a Schiff base intermediate.

  • Cyclization : Acidic conditions (e.g., BF₃·Et₂O) or thermal activation drive intramolecular cyclization to form the benzoxazole ring .

Amine Functionalization Reactions

The primary (C6) and secondary (C2) amines participate in alkylation, acylation, and cross-coupling:

Reaction Type Reagents/Conditions Products Source
Alkylation Alkyl halides, K₂CO₃, DMF, 70°CN-alkylated benzoxazole derivatives
Acylation Chloroacetyl chloride, Et₃NAmide-linked conjugates
Smiles Rearrangement 2-Bromoethylamine HBr, DMFThioether or sulfonamide derivatives

For example, treatment with 2-bromoethylamine HBr yields disulfide-bridged dimers via nucleophilic substitution .

Electrophilic Aromatic Substitution

The electron-rich benzoxazole ring undergoes substitution at positions activated by the electron-donating amine groups:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C4 or C7 positions.

  • Halogenation : Electrophilic bromination occurs at C5 under Br₂/FeBr₃ .

The 4-fluorophenyl group directs meta-substitution due to its electron-withdrawing nature .

Nucleophilic Displacement

The fluorine atom on the phenyl ring is resistant to displacement under standard conditions but reacts with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures .

Oxidation and Reduction

  • Oxidation : The primary amine (C6) is oxidized to a nitro group using KMnO₄/H₂SO₄ .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzoxazole ring to a dihydrobenzoxazole derivative .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

  • Suzuki Coupling : Aryl boronic acids couple at C5/C7 positions using Pd(PPh₃)₄/Na₂CO₃ .

  • Buchwald-Hartwig Amination : Introduces aryl/alkyl amines at C2 or C6 .

Coordination Chemistry

The amine and benzoxazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or bioactive properties .

Biological Activity-Driven Modifications

Derivatives synthesized via:

  • Urea/thiourea formation : Reaction with isocyanates or thiophosgene enhances antimicrobial activity .

  • Sulfonamide linkage : Tosyl chloride introduces sulfonamide groups for improved solubility .

Key Mechanistic Insights

  • Lewis Acid Activation : BF₃·Et₂O polarizes the benzoxazole ring, enhancing electrophilic reactivity .

  • H-Bond Stabilization : Intramolecular H-bonding between the C2 amine and benzoxazole oxygen influences regioselectivity .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds similar to 2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine exhibit anticancer properties. These compounds target specific pathways involved in tumor growth and proliferation.
    • A notable study demonstrated that benzoxazole derivatives can inhibit the activity of certain kinases involved in cancer cell signaling pathways, leading to reduced cell viability in various cancer cell lines .
  • Antimicrobial Properties :
    • Research has shown that benzoxazole derivatives possess antimicrobial activity against a range of pathogens. The presence of the fluorophenyl group enhances the compound's interaction with microbial cell membranes, increasing its efficacy .
    • A case study reported the synthesis of related compounds that displayed significant antibacterial effects against Gram-positive bacteria, indicating potential for development into new antibiotic agents .
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may have neuroprotective effects. Studies involving animal models of neurodegenerative diseases have indicated that it can reduce oxidative stress and inflammation in neuronal cells .
    • The mechanism appears to involve modulation of signaling pathways related to apoptosis and neuroinflammation.

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    • The unique electronic properties of benzoxazole derivatives make them suitable candidates for use in OLED technology. Their ability to act as electron transport layers enhances the efficiency and brightness of these devices .
    • A comparative study highlighted the performance of various benzoxazole derivatives in OLED applications, showing improved stability and luminescence characteristics when integrated into device architectures .
  • Polymer Chemistry :
    • This compound can be utilized as a building block for synthesizing high-performance polymers with enhanced thermal and mechanical properties.
    • Research has demonstrated that incorporating this compound into polymer matrices results in materials with better flame retardancy and thermal stability compared to traditional polymers .

Biological Research Applications

  • Fluorescent Probes :
    • The compound's structural features allow it to be used as a fluorescent probe in biological imaging applications. Its fluorescence properties can be exploited for tracking cellular processes and interactions in live cells .
    • A recent study developed a series of fluorescent probes based on benzoxazole derivatives for imaging applications in cancer research, showcasing their potential for real-time monitoring of tumor dynamics.
  • Drug Delivery Systems :
    • The incorporation of this compound into nanocarriers has been explored for targeted drug delivery applications. Its ability to enhance solubility and stability of therapeutic agents makes it a promising candidate for developing advanced drug delivery systems.
    • Case studies have shown improved bioavailability and therapeutic efficacy when using such nanocarriers in preclinical models.

Mechanism of Action

The mechanism of action of 2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C15H14FN3O and a molecular weight of 271.29 g/mol, is noted for its structural features that may contribute to various therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14FN3O
  • CAS Number : 1519179-15-7

The presence of the fluorophenyl group is significant for its biological activity, as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics.

Anticancer Properties

Research indicates that benzoxazole derivatives, including this compound, may possess anticancer properties. Studies have shown that certain benzoxazole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted that modifications in benzoxazole structures could lead to increased cytotoxicity against human cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation can influence neurotransmitter dynamics and potentially provide therapeutic benefits in neurological disorders .
  • Enzyme Inhibition : The compound may interact with various enzymes involved in cancer progression or microbial metabolism, leading to reduced cell viability or growth .

Study on Anticancer Efficacy

A recent study investigated the effects of benzoxazole derivatives on cancer cell lines. The findings indicated that certain derivatives showed significant cytotoxic effects at micromolar concentrations. The study utilized a series of assays to determine cell viability and apoptosis induction .

CompoundIC50 (µM)Mechanism
Compound A10Apoptosis induction
Compound B15Cell cycle arrest
This compound12Unknown

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against Gram-positive bacteria .

Q & A

Basic Research Question

  • 19F NMR : Identifies electronic effects of the 4-fluorophenyl group (δ ~ -110 ppm for para-F) and detects potential meta-fluorine impurities .
  • 2D NMR (HSQC, HMBC) : Assigns coupling between the benzoxazole NH2 groups and adjacent carbons, resolving ambiguities in substitution patterns .
  • XPS (X-ray Photoelectron Spectroscopy) : Quantifies fluorine’s electron-withdrawing impact on the benzoxazole ring’s nitrogen atoms (binding energy shifts ~1–2 eV) .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Advanced Research Question

Substituent Variation : Synthesize analogs with halogens (Cl, Br) or methyl groups at the 4-fluorophenyl position to assess steric/electronic effects on target binding .

Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like kinases or GPCRs, guided by crystallographic data from .

Biological Profiling : Test analogs in orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to distinguish target-specific effects from nonspecific toxicity .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Toxicity Mitigation : Wear nitrile gloves and eye protection; the diamine group may cause skin irritation (similar to phenylenediamine derivatives) .
  • Storage : Store under argon at -20°C to prevent amine oxidation. Avoid light exposure due to the benzoxazole’s UV sensitivity .
  • Waste Disposal : Neutralize with dilute HCl before disposal to deactivate reactive amines .

How can computational modeling optimize synthetic routes for scaled-up production?

Advanced Research Question

DFT Calculations : Predict activation energies for cyclization steps to identify optimal catalysts (e.g., p-TsOH vs. H2SO4) .

Solvent Screening : Use COSMO-RS simulations to select solvents that maximize yield while minimizing fluorine-leaching side reactions .

Reaction Kinetics : Apply MATLAB or Python-based kinetic models to simulate multi-step pathways and identify rate-limiting steps .

What methodologies validate the compound’s stability under physiological conditions?

Advanced Research Question

  • pH Stability Assays : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours; monitor degradation via LC-MS and quantify half-life .
  • Plasma Stability : Test in human plasma (37°C, 5% CO2) to assess esterase/protease susceptibility, critical for in vivo applications .

How can researchers address low yields in the final coupling step?

Basic Research Question

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for Suzuki-Miyaura coupling; add ligands like SPhos to enhance efficiency .
  • Temperature Control : Perform reactions at 60–80°C to balance reaction rate and byproduct formation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine
Reactant of Route 2
2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.